molecular formula C16H12F2N2O2 B286705 N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Número de catálogo B286705
Peso molecular: 302.27 g/mol
Clave InChI: TZBRJWILHUPPRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. DFB is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

Mecanismo De Acción

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a key role in various signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and cell survival. By inhibiting GSK-3, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide modulates these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has also been shown to regulate glucose metabolism and insulin signaling by inhibiting GSK-3. In addition, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide is a potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of this enzyme in various physiological processes. However, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential toxicity and side effects. In addition, the development of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide analogs with improved pharmacological properties is an area of active research. Finally, the use of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide in combination with other drugs or therapies is a promising approach for enhancing its therapeutic efficacy.

Métodos De Síntesis

The synthesis of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide involves a multi-step process that starts with the synthesis of 7-methyl-1,2-benzisoxazole-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(3,5-difluorophenyl)acetamide in the presence of a base to yield N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide. The overall yield of this synthesis method is around 60%.

Aplicaciones Científicas De Investigación

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and bipolar disorder. In cancer, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In bipolar disorder, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to regulate mood and behavior by modulating the activity of GSK-3, which is known to be dysregulated in this disorder.

Propiedades

Fórmula molecular

C16H12F2N2O2

Peso molecular

302.27 g/mol

Nombre IUPAC

N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H12F2N2O2/c1-9-3-2-4-13-14(20-22-16(9)13)8-15(21)19-12-6-10(17)5-11(18)7-12/h2-7H,8H2,1H3,(H,19,21)

Clave InChI

TZBRJWILHUPPRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC(=C3)F)F

SMILES canónico

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC(=C3)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.